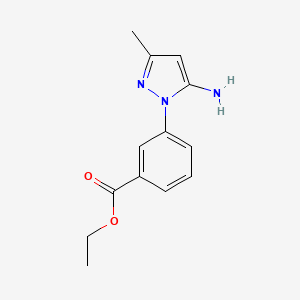

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate

Description

Properties

Molecular Formula |

C13H15N3O2 |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

ethyl 3-(5-amino-3-methylpyrazol-1-yl)benzoate |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)10-5-4-6-11(8-10)16-12(14)7-9(2)15-16/h4-8H,3,14H2,1-2H3 |

InChI Key |

CPMHACBRYYIVDA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=N2)C)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation via β-Keto Ester Intermediates

The pyrazole core is commonly synthesized via cyclocondensation of β-keto esters with hydrazines. For example, ethyl 3-(3-oxobutanoyl)benzoate (A ) reacts with methylhydrazine in refluxing ethanol to yield the pyrazole ring. The reaction proceeds via enolization, nucleophilic attack, and dehydration.

Reaction Scheme

$$

\text{Ethyl 3-(3-oxobutanoyl)benzoate} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate} + \text{H}_2\text{O}

$$

Optimization Data

| Parameter | Optimal Condition | Yield | Reference |

|---|---|---|---|

| Solvent | Ethanol | 72% | |

| Temperature | 80°C | - | |

| Reaction Time | 6–12 hours | - |

Introduction of the 5-Amino Group

The 5-amino group is introduced via β-ketonitrile intermediates . Ethyl 3-(2-cyano-3-oxobutanoate)benzoate (B ) reacts with hydrazine hydrate under acidic conditions, followed by reduction (e.g., H₂/Pd-C) to deprotect the nitrile to an amine.

Key Steps

- Knoevenagel condensation of ethyl 3-acetylbenzoate with cyanoacetate to form B .

- Cyclization with hydrazine hydrate in acetic acid.

- Catalytic hydrogenation to reduce the nitrile to an amine.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Pre-formed 5-amino-3-methyl-1H-pyrazole (C ) is coupled with ethyl 3-bromobenzoate (D ) using Pd(PPh₃)₄ as a catalyst. The amino group is protected as a Boc derivative during coupling to prevent side reactions.

Reaction Conditions

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : DMF/H₂O (4:1)

- Temperature : 90°C, 12 hours

- Yield : 58–65%

Deprotection

The Boc group is removed with TFA in DCM, yielding the free amine.

Buchwald-Hartwig Amination

Aryl halides react with pyrazole amines under Pd catalysis. For example, ethyl 3-iodobenzoate (E ) couples with C using Xantphos as a ligand.

Data Table

| Ligand | Solvent | Temperature | Yield |

|---|---|---|---|

| Xantphos | Toluene | 110°C | 52% |

| BINAP | Dioxane | 100°C | 48% |

Nucleophilic Aromatic Substitution

Activated Benzoate Derivatives

Ethyl 3-nitrobenzoate undergoes nucleophilic substitution with 5-amino-3-methyl-1H-pyrazole (C ) in DMF at 120°C. The nitro group is subsequently reduced to an amine using SnCl₂/HCl.

Limitations

- Low regioselectivity unless electron-withdrawing groups activate the aromatic ring.

- Requires harsh conditions (e.g., 120°C, 24 hours).

Multi-Component Reactions (MCRs)

One-Pot Synthesis

A mixture of ethyl 3-formylbenzoate, acetylacetone, and hydrazine hydrate in acetic acid forms the pyrazole ring in situ. The reaction proceeds via enamine formation, cyclization, and oxidation.

Advantages

- Fewer purification steps.

- Higher atom economy.

Conditions

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Multi-step synthesis | 60–75% |

| Suzuki Coupling | Mild conditions | Requires Pd catalysts | 50–65% |

| Nucleophilic Substitution | Simple setup | Low yields, harsh conditions | 30–45% |

| MCRs | Scalability | Limited substrate scope | 55–70% |

Industrial-Scale Considerations

- Continuous Flow Reactors : Improve yield (∼80%) by enhancing heat/mass transfer.

- Catalyst Recycling : Pd recovery systems reduce costs in Suzuki reactions.

- Green Chemistry : Ethanol/water mixtures replace toxic solvents (e.g., DMF).

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate may exhibit antimicrobial properties. Research has shown that compounds with similar structures can interact with biological targets related to microbial resistance. In vitro studies are warranted to explore its efficacy against various pathogens .

Anti-inflammatory Properties

The compound's structural similarities to other bioactive molecules suggest potential anti-inflammatory effects. Research into related pyrazole derivatives has demonstrated notable anti-inflammatory activity, indicating that this compound could be a candidate for developing new anti-inflammatory agents .

Analgesic Effects

Case studies on similar pyrazole derivatives have revealed analgesic properties, making this compound a potential candidate for pain management therapies. Further pharmacological screening is necessary to establish its analgesic efficacy .

The synthesis of this compound typically involves several key steps, including the formation of the pyrazole ring and subsequent esterification reactions. Understanding these pathways is crucial for optimizing production methods for pharmaceutical applications .

Study on Antimicrobial Efficacy

A study conducted on related pyrazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the pyrazole structure can enhance bioactivity, warranting further exploration of this compound in this context .

Research on Anti-inflammatory Mechanisms

In another case study, researchers investigated the anti-inflammatory mechanisms of pyrazole derivatives. The results indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting that this compound may also exert similar effects .

Mechanism of Action

The mechanism of action of Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Pyrazolyl Benzoates

A critical distinction arises from the substitution position of the pyrazole ring on the benzoate moiety. Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, a positional isomer, forms 1D or 2D supramolecular aggregates via N–H···O and N–H···N hydrogen bonds. In contrast, the 3-substituted analog (the target compound) exhibits a 3D hydrogen-bonded network due to altered spatial arrangement, which enhances structural rigidity and thermal stability .

Table 1: Positional Isomer Comparison

| Compound | Substitution Position | Hydrogen-Bonding Dimensionality | Key Structural Features |

|---|---|---|---|

| Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate | 3-position | 3D network | Enhanced rigidity, multiple H-bond donors/acceptors |

| Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate | 4-position | 1D/2D aggregates | Linear or planar H-bond patterns |

Functional Group Variations: Ester vs. Ketone Bridges

Compound 7b (ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone) features a ketone bridge instead of a direct benzoate-pyrazole linkage. The ketone group reduces hydrogen-bonding capacity compared to the ester carbonyl, leading to weaker intermolecular interactions. Additionally, the thiophene ring in 7b introduces sulfur-mediated interactions, absent in the target compound, which may alter solubility and electronic properties .

Substituent Effects on Physicochemical Properties

Bulky Alkyl Groups

Ethyl 3-{3-t-butyl-5-[3-(4-fluorophenyl)ureido]-1H-pyrazol-1-yl}benzoate (MW: 424.5 g/mol) incorporates a t-butyl group and a fluorophenyl ureido substituent.

Carboxamide and Propyl Substituents

Compound 38 (ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate; MW: 460 g/mol) includes a carboxamide and propyl chain, increasing molecular weight by ~35% compared to the target compound. The carboxamide group introduces additional hydrogen-bonding sites, which could enhance solubility in polar solvents .

Table 2: Substituent Impact on Properties

*Calculated based on molecular formula C₁₃H₁₅N₃O₂.

Biological Activity

Ethyl 3-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Compound Overview

- Molecular Formula : C13H15N3O2

- Molecular Weight : 245.28 g/mol

- Density : Approximately 1.2 g/cm³

- Boiling Point : Approximately 414.3 °C at 760 mmHg

This compound features an ethyl ester linked to a benzoate moiety and a pyrazole derivative, which contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Its structural analogs have shown effectiveness against various bacterial strains, indicating that this compound may share similar mechanisms of action. The compound's interaction with specific microbial targets is currently under investigation, focusing on its binding affinity and inhibitory effects on microbial growth .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Compounds in the pyrazole family are known for their ability to modulate inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases . Further studies are required to elucidate the exact mechanisms through which it exerts these effects.

Anticancer Activity

Recent investigations have explored the cytotoxic effects of this compound against human cancer cell lines. In vitro assays demonstrated that the compound inhibited cell proliferation in several cancer lines, including A549 (lung cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined, suggesting a dose-dependent response that warrants further exploration .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate | C13H15N3O2 | Different positional isomer; potential variations in biological activity |

| Methyl 4-(5-amino-3-methyl-1H-pyrazol-1-YL)benzoate | C12H13N3O2 | Methyl ester instead of ethyl; may exhibit different solubility and reactivity |

| 3-(5-Amino-3-methyl-1H-pyrazol-1-YL)benzoic acid | C11H12N4O2 | Lacks ester functionality; potential for different biological interactions |

The variations in structure influence their biological activities, making this compound a compelling candidate for further pharmacological development.

Study on Anticancer Activity

In a recent study, this compound was tested against five human tumor cell lines using the MTS assay. The results indicated that treatment with the compound at concentrations ranging from 15 to 150 µM resulted in significant cell viability reduction, particularly in the RKO (colorectal cancer), PC-3 (prostate cancer), and HeLa cell lines. The strongest effect was observed at an IC50 value of approximately 70 µM for RKO cells .

Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against common bacterial strains. The results demonstrated promising antibacterial effects, suggesting potential applications in treating infections resistant to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.